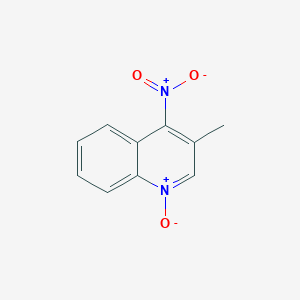

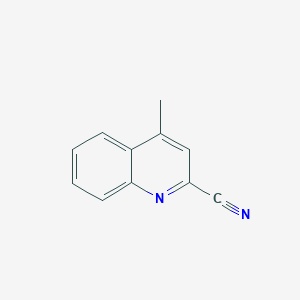

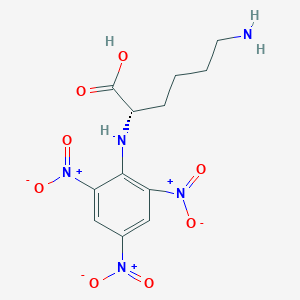

3-Methyl-4-nitroquinoline 1-oxide

Overview

Description

3-Methyl-4-nitroquinoline 1-oxide is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its significant biological activities, particularly its mutagenic and carcinogenic properties. It has been widely used in scientific research to study DNA damage and repair mechanisms, as well as in the development of cancer models .

Mechanism of Action

Mode of Action

The compound interacts with its target, topoisomerase I, by inducing the formation of topoisomerase I-DNA cleavage complexes (Top1cc) . This interaction results in the induction of single-strand breaks (SSB) that allows the broken DNA strand to rotate around the complementary intact strand .

Biochemical Pathways

The compound affects the biochemical pathway involving topoisomerase I. It induces the formation of Top1cc, which are transient covalent topoisomerase I-DNA intermediates . The formation of these complexes is a crucial step in the relaxation of DNA supercoiling .

Pharmacokinetics

It is known that the compound is a potent carcinogen, and its carcinogenic action is thought to be initiated by the enzymatic reduction of its nitro group .

Result of Action

The compound’s action results in the formation of Top1cc, which contributes to its cellular activity . The induction of Top1cc and histone γ-H2AX by the compound may contribute to its cellular effects, including its selective activity toward RecQ helicase BLM-deficient cells .

Action Environment

The action of 3-Methyl-4-nitroquinoline 1-oxide can be influenced by environmental factors. For example, the compound has been used in research to induce oral squamous cell carcinoma (OSCC) in animal models . The compound’s carcinogenic action is thought to mimic the gradual progression observed in OSCC patients . Due to its high toxicity, its application in basic research presents challenges .

Biochemical Analysis

Biochemical Properties

3-Methyl-4-nitroquinoline 1-oxide and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . It is metabolized into a highly reactive 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) that makes covalent adducts to C8 or N2 of deoxyguanosine and N6 of deoxyadenosine in DNA .

Cellular Effects

The chronic high-dose exposure of epithelial cells to this compound leads to tumor development . It also potentiates long-range effects on specific immune cells to induce cell death to cause very-early immunosuppressive response during oral carcinogenesis .

Molecular Mechanism

This compound is classified as a DNA-reactive genotoxin that induces bulky adducts in the genome . It produces oxidative damage, single DNA strand breaks, and irreversible DNA-protein crosslinks . DNA lesions generated due to this compound treatment, when it pairs with adenine and cytosine during replication, lead to an increase in G:C to T:A transversion mutations .

Temporal Effects in Laboratory Settings

In the 4-nitroquinoline 1-oxide (4NQO)-induced animal model, increased immunostaining was found associated with disease progression . A dose–response relationship could only be observed in the mouse lymphoma cell line L5178Y after 4NQO treatment, even at concentrations with no reduction in cell viability .

Dosage Effects in Animal Models

In the 4-nitroquinoline 1-oxide (4NQO)-induced animal model, immune cell profiling of the spleen and peripheral blood revealed a significant decrease in the B-cell population in 4NQO-exposed mice than the untreated group .

Metabolic Pathways

This compound is metabolized into a highly reactive 4-acetoxyaminoquinoline-1-oxide (Ac-4HAQO) that makes covalent adducts to C8 or N2 of deoxyguanosine and N6 of deoxyadenosine in DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitroquinoline 1-oxide typically involves multiple steps starting from readily available starting materials. One common method involves the nitration of 3-methylquinoline followed by oxidation to introduce the nitro group at the 4-position and the oxide group at the 1-position. The reaction conditions often include the use of strong acids like sulfuric acid and oxidizing agents such as potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitroquinoline 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different quinoline derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis and research .

Scientific Research Applications

3-Methyl-4-nitroquinoline 1-oxide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity of quinoline derivatives and to develop new synthetic methodologies.

Biology: The compound is employed in mutagenesis studies to understand the mechanisms of DNA damage and repair.

Medicine: It serves as a tool to develop cancer models and to screen potential anticancer agents.

Industry: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

4-Nitroquinoline 1-oxide: A closely related compound with similar mutagenic and carcinogenic properties.

2-Nitrofluorene: Another nitroaromatic compound used in mutagenesis studies.

Methyl methanesulfonate: A chemical mutagen that induces DNA damage through alkylation.

Uniqueness

3-Methyl-4-nitroquinoline 1-oxide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the methyl group at the 3-position and the nitro group at the 4-position makes it a valuable tool for studying the structure-activity relationships of quinoline derivatives .

Properties

IUPAC Name |

3-methyl-4-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-6-11(13)9-5-3-2-4-8(9)10(7)12(14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDCYTGYMIYMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2[N+](=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00000106 [mmHg] | |

| Record name | 3-Methyl-4-nitroquinoline-1-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14073-00-8 | |

| Record name | 3-Methyl-4-nitroquinoline N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14073-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OPR3UT96B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-METHYL-4-NITROQUINOLINE-N-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4327 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Methyl-4-nitroquinoline 1-oxide interact with DNA and what are the downstream effects?

A1: While the provided abstracts don't detail the specific DNA interaction mechanism, [] states that 3me4NQO exposure causes single-strand DNA breaks detectable through alkaline sucrose sedimentation. This suggests the compound, or its metabolites, likely interact with DNA to cause damage, leading to strand breaks. The research further demonstrates that these breaks can be reduced by 3-Aminobenzamide (3AB), a poly ADP-ribose polymerase (PARP) inhibitor, suggesting PARP's involvement in the DNA repair process following 3me4NQO damage [].

Q2: Does this compound induce obesity like its close analog 4-Nitroquinoline 1-oxide?

A2: The research in abstract [] focuses on obesity induced by 4-Nitroquinoline 1-oxide (NQO) and 4-Hydroxyaminoquinoline 1-oxide (HAQO). While the study investigates several related compounds, this compound is specifically mentioned as a non-carcinogen and its potential to induce obesity is not discussed []. Therefore, we cannot conclude whether 3me4NQO shares this effect with NQO based on the provided information.

Q3: What is the impact of 3-Aminobenzamide on cells exposed to this compound?

A3: Research indicates that 3-Aminobenzamide (3AB), a PARP inhibitor, can reduce the frequency of alkaline-labile lesions (single-strand breaks) in human fibroblasts exposed to this compound []. Additionally, treating cells with 3AB after 3me4NQO exposure increases cell survival and growth, suggesting a protective effect []. This implies that PARP activity might be involved in processing DNA damage caused by 3me4NQO, and modulating its activity could influence cellular response to the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)

![(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane](/img/structure/B84876.png)